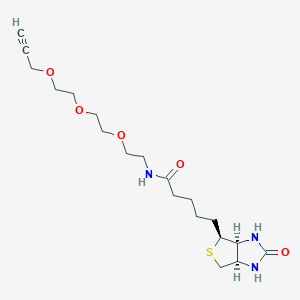

Biotin-PEG3-propargyl

説明

The compound “Biotin-PEG3-propargyl” is a complex organic molecule with potential applications in various scientific fields. This compound features a unique structure that includes a thieno[3,4-d]imidazole core, which is known for its biological activity and potential therapeutic uses.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of “Biotin-PEG3-propargyl” involves multiple steps, starting with the preparation of the thieno[3,4-d]imidazole core This core can be synthesized through a cyclization reaction involving a suitable precursor

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route to maximize yield and minimize by-products. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography to ensure the purity of the final product.

化学反応の分析

Click Chemistry

The primary reaction involving Biotin-PEG3-propargyl is the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction allows for the selective attachment of azide-containing molecules to the propargyl group, forming a stable triazole linkage.

Stability and Binding Studies

Research indicates that conjugates formed with this compound exhibit remarkable stability and binding characteristics. For instance, studies have shown that complexes formed between avidin and biotinylated compounds demonstrate multiexponential dissociation kinetics, with half-lives extending up to two days at room temperature . This stability is crucial for applications in drug delivery and biomolecular labeling.

-

Applications of this compound

This compound has diverse applications across various fields:

-

Bioconjugation : Used for attaching biomolecules such as proteins and peptides to surfaces or other biomolecules.

-

Drug Delivery : Enhances the solubility and stability of therapeutic agents while allowing targeted delivery through biotin-streptavidin interactions.

-

Diagnostics : Utilized in assays that require specific binding events, such as enzyme-linked immunosorbent assays (ELISA).

-

Comparative Analysis with Other Compounds

The following table compares this compound with other related compounds:

| Compound Name | Key Features | Unique Aspects |

|---|---|---|

| Biotin-PEG3-Azide | Contains an azide group for click reactions | Reacts differently compared to propargyl |

| Biotin-Dibenzocyclooctyne | Utilizes dibenzocyclooctyne for bioorthogonal reactions | Higher reactivity compared to simple alkyne |

| Biotin-PEG4-Alkyne | Longer PEG chain; alkyne reactive site | Provides increased flexibility due to longer linker |

This compound is a versatile compound that plays a crucial role in modern biochemical applications, particularly in click chemistry and bioconjugation strategies. Its unique combination of properties enhances solubility, reactivity, and biological activity, making it an invaluable tool in research and therapeutic development.

-

Future Directions

Ongoing research aims to explore new applications and modifications of this compound, including its integration into therapeutic proteins and peptides to improve drug delivery systems further . Enhanced understanding of its chemical behavior will facilitate the development of more efficient bioconjugation techniques.

This comprehensive analysis highlights the significance of this compound in advancing biochemical methodologies while emphasizing its potential in future research endeavors.

科学的研究の応用

Protein Labeling and Detection

Biotin-PEG3-propargyl is extensively utilized in protein labeling due to its strong binding affinity for streptavidin or avidin proteins. This characteristic is exploited in various assays and detection methods:

- Western Blotting : Used to label proteins for detection via biotin-streptavidin interactions.

- Immunofluorescence : Facilitates the visualization of proteins within cells using fluorescently labeled streptavidin.

Drug Delivery Systems

The compound's PEG component enhances solubility and biocompatibility, making it suitable for drug delivery applications:

- Antibody-Drug Conjugates (ADCs) : this compound can be used to create ADCs that selectively deliver cytotoxic drugs to cancer cells, improving therapeutic efficacy while minimizing side effects .

| Application | Description | Benefits |

|---|---|---|

| ADCs | Targeted delivery of drugs using antibodies | Increased specificity and reduced toxicity |

Bioorthogonal Chemistry

The propargyl group enables bioorthogonal reactions, allowing researchers to label biomolecules in living systems without interfering with native biochemical processes:

- Click Chemistry : Facilitates the formation of stable linkages with azides, enabling the study of protein interactions and dynamics in vivo .

Targeted Photodynamic Therapy (PDT)

Recent studies have explored the use of biotin-conjugated photosensitizers for targeted PDT applications. For instance, BODIPY–biotin conjugates demonstrated effective localization in cancer cells, leading to enhanced photocytotoxicity compared to non-targeted agents .

| Study | Findings | |

|---|---|---|

| BODIPY–biotin conjugates | Effective localization in MDA-MB-231 cells with IC50 values as low as 18.7 nM | Biotin enhances targeting efficacy in PDT |

Protein Interaction Studies

A novel enzyme called ultraID was engineered using biotin ligases for protein-protein interaction studies. The enzyme exhibited improved catalytic turnover when utilizing propargyl functionalized biotin derivatives, showcasing the potential of this compound in advancing research tools .

| Research Focus | Methodology | Results |

|---|---|---|

| Protein interactions | Engineered ultraID enzyme | Enhanced efficiency in biotin identification |

作用機序

The mechanism of action of “Biotin-PEG3-propargyl” involves its interaction with specific molecular targets in the body. The thieno[3,4-d]imidazole core is known to interact with enzymes and receptors, potentially modulating their activity. The exact pathways and targets involved would depend on the specific biological context and require further research to elucidate.

類似化合物との比較

Similar Compounds

Similar compounds to “Biotin-PEG3-propargyl” include other thieno[3,4-d]imidazole derivatives with varying side chains and functional groups.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and the thieno[3,4-d]imidazole core, which may confer unique biological activity and potential therapeutic benefits compared to other similar compounds.

This article provides a comprehensive overview of the compound “this compound,” covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds. Further research and experimentation are needed to fully understand its potential and applications in various fields.

生物活性

Biotin-PEG3-propargyl is a bioconjugate that combines the properties of biotin, polyethylene glycol (PEG), and a propargyl group. This compound is notable for its applications in biological research, particularly in protein labeling and drug delivery systems. The following sections detail its synthesis, biological activity, and relevant case studies.

1. Synthesis and Properties

This compound is synthesized through a series of chemical reactions that typically involve the coupling of biotin with a PEG linker and a propargyl moiety. The synthesis often employs bioorthogonal reactions such as the Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which is pivotal for its application in labeling biomolecules.

Key Characteristics:

- Molecular Weight: The PEG linker enhances solubility and reduces immunogenicity.

- Bioorthogonality: The propargyl group allows for specific labeling without interfering with biological systems.

2. Biological Activity

The biological activity of this compound primarily revolves around its ability to bind to biotin receptors, facilitating the study of protein interactions and cellular processes.

2.1 Protein Labeling

This compound has been shown to effectively label proteins in various cellular environments. For instance, studies have demonstrated that this compound can be used to tag proteins in live cells, allowing for real-time tracking of protein dynamics. The efficiency of labeling is often assessed through fluorescence microscopy and mass spectrometry.

Table 1: Summary of Protein Labeling Studies

| Study Reference | Cell Type | Labeling Efficiency | Detection Method |

|---|---|---|---|

| HeLa Cells | High | Raman Spectroscopy | |

| Various Cancer Cells | Moderate | Fluorescence Microscopy | |

| HEK293T Cells | High | Mass Spectrometry |

2.2 Drug Delivery Systems

The incorporation of this compound into drug delivery systems enhances the targeting capabilities of therapeutic agents. For example, conjugates formed with chemotherapeutic agents have shown improved cellular uptake due to the affinity of biotin for its receptors on cancer cells.

Case Study: Methotrexate Conjugation

A study explored the conjugation of methotrexate (MTX) with this compound to improve its bioavailability. The results indicated that the bioconjugate exhibited enhanced cytotoxicity against drug-resistant cancer cell lines compared to free MTX, demonstrating the potential of biotinylated systems in overcoming drug resistance .

3. Mechanistic Insights

The mechanism by which this compound exerts its biological effects involves several pathways:

- Endocytosis: Cells internalize biotin-conjugated compounds via receptor-mediated endocytosis.

- Fluorescent Tagging: The compound's fluorescent properties allow for visualization and tracking within cellular compartments.

- Bioorthogonal Reactions: The propargyl group participates in click chemistry reactions, facilitating the attachment of various functional groups or probes.

4. Future Directions

Ongoing research is focused on optimizing the design of this compound derivatives to enhance their specificity and efficacy in targeting various biomolecules. Potential applications include:

- Development of targeted therapies for cancer treatment.

- Utilization in proteomics for mapping protein interactions within complex biological systems.

- Exploration as a tool for gene editing technologies.

特性

IUPAC Name |

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethyl]pentanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H31N3O5S/c1-2-8-25-10-12-27-13-11-26-9-7-20-17(23)6-4-3-5-16-18-15(14-28-16)21-19(24)22-18/h1,15-16,18H,3-14H2,(H,20,23)(H2,21,22,24)/t15-,16-,18-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHIQFERKSLOFCW-BQFCYCMXSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOCCOCCOCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C#CCOCCOCCOCCNC(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H31N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。